BMS-599626 dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

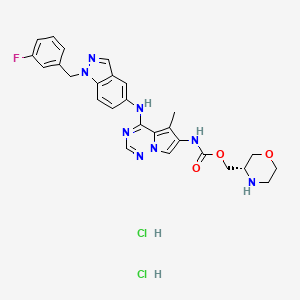

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN8O3.2ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);2*1H/t22-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHKFWSXLCGMNF-IKXQUJFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29Cl2FN8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-599626 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-599626 dihydrochloride (B599025), a potent and selective pan-HER kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Core Mechanism of Action: Dual Inhibition of HER1 (EGFR) and HER2

BMS-599626 is a selective, orally bioavailable small molecule inhibitor that primarily targets the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, specifically HER1 (also known as EGFR) and HER2.[1][2] Its mechanism of action is centered on the inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4]

Biochemical assays have demonstrated that BMS-599626 potently inhibits HER1 and HER2 with IC50 values of 20 nM and 30 nM, respectively.[2] The compound exhibits selectivity for HER1 and HER2 over other kinases, such as HER4 (IC50 = 190 nM), and is significantly less potent against VEGFR2, c-Kit, Lck, and MEK.[2] Interestingly, studies suggest that BMS-599626 inhibits HER1 and HER2 through distinct mechanisms.[3]

By inhibiting HER1 and HER2, BMS-599626 effectively abrogates receptor autophosphorylation and downstream signaling cascades.[1][3] This leads to the inhibition of key pathways such as the MAPK and Akt signaling pathways, which are critical for cell growth and survival.[1][4]

A significant aspect of BMS-599626's mechanism is its ability to inhibit both homodimer and heterodimer signaling of HER1 and HER2.[3] In tumor cells where co-expression and heterodimerization of HER1 and HER2 are major drivers of growth, this dual inhibition provides a comprehensive blockade of oncogenic signaling.[3]

Secondary Mechanism of Action: Overcoming Multidrug Resistance through ABCG2 Inhibition

In addition to its primary activity as a pan-HER kinase inhibitor, BMS-599626 has been identified as a potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein, BCRP). Overexpression of ABCG2 is a significant mechanism of multidrug resistance (MDR) in cancer cells, as it actively effluxes chemotherapeutic agents, reducing their intracellular concentration and efficacy.

BMS-599626 has been shown to inhibit the efflux function of ABCG2 at nanomolar concentrations. This action increases the intracellular accumulation of co-administered chemotherapeutic drugs that are substrates of ABCG2, thereby sensitizing resistant cancer cells to these agents. Mechanistic studies indicate that BMS-599626 inhibits the ATPase activity of ABCG2, suggesting a direct interaction with the transporter. This effect is achieved without altering the protein expression or cellular localization of ABCG2.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory activity of BMS-599626.

Table 1: Inhibitory Activity against HER Family Kinases

| Target | IC50 (nM) |

| HER1 (EGFR) | 20[2] |

| HER2 | 30[2] |

| HER4 | 190[2] |

Table 2: Cellular Activity of BMS-599626

| Cell Line | Cellular Effect | IC50 (µM) |

| Sal2 (CD8-HER2 fusion) | Inhibition of receptor autophosphorylation | 0.3[1] |

| Sal2 (CD8-HER2 fusion) | Inhibition of MAPK phosphorylation | 0.22[1] |

| GEO (HER1 overexpressing) | Inhibition of EGF-stimulated HER1 phosphorylation | 0.75[1] |

| Various HER1/HER2 dependent tumor cell lines | Inhibition of proliferation | 0.24 - 1[1][3] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BMS-599626.

Figure 1: Inhibition of HER1/HER2 Downstream Signaling by BMS-599626.

Figure 2: Inhibition of ABCG2-Mediated Drug Efflux by BMS-599626.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of BMS-599626. These are generalized methods and may require optimization for specific experimental conditions.

HER2 Kinase Assay (In Vitro)

This assay determines the ability of BMS-599626 to inhibit the kinase activity of recombinant HER2.

-

Reagents and Materials:

-

Recombinant human HER2 kinase domain.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

ATP.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

BMS-599626 dihydrochloride stock solution (in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

-

Procedure: a. Prepare serial dilutions of BMS-599626 in kinase assay buffer. b. In a 384-well plate, add the diluted BMS-599626 or vehicle control (DMSO). c. Add the HER2 enzyme to each well. d. Add the peptide substrate to each well. e. Initiate the kinase reaction by adding ATP to each well. f. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. h. Calculate the percent inhibition of HER2 kinase activity for each concentration of BMS-599626 and determine the IC50 value.

Western Blot Analysis of HER2 and Akt Phosphorylation

This method is used to assess the effect of BMS-599626 on the phosphorylation status of HER2 and its downstream effector Akt in cancer cell lines.

-

Reagents and Materials:

-

HER2-overexpressing cancer cell line (e.g., SK-BR-3, BT-474).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure: a. Seed cells in multi-well plates and allow them to adhere. b. Treat the cells with various concentrations of BMS-599626 or vehicle control for a specified duration. c. Lyse the cells and quantify the protein concentration. d. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. e. Block the membrane and incubate with the primary antibody overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using an ECL substrate and an imaging system. h. Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Proliferation Assay

This assay measures the effect of BMS-599626 on the growth of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (HER2-positive and HER2-negative).

-

Cell culture medium and supplements.

-

This compound.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

96-well plates.

-

-

Procedure: a. Seed cells in 96-well plates at a predetermined density. b. After 24 hours, treat the cells with serial dilutions of BMS-599626 or vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well according to the manufacturer's instructions. e. Measure the absorbance or luminescence using a plate reader. f. Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

HER1/HER2 Heterodimerization by Co-Immunoprecipitation

This technique is used to determine if BMS-599626 can inhibit the interaction between HER1 and HER2.[5]

-

Reagents and Materials:

-

Cell line co-expressing HER1 and HER2 (e.g., SK-BR-3).

-

EGF (Epidermal Growth Factor).

-

This compound.

-

Lysis buffer for co-immunoprecipitation.

-

Anti-HER2 antibody for immunoprecipitation.

-

Protein A/G agarose (B213101) beads.

-

Primary antibodies for Western blot: anti-HER1 and anti-HER2.

-

-

Procedure: a. Treat cells with BMS-599626 or vehicle, followed by stimulation with EGF to induce heterodimerization. b. Lyse the cells and pre-clear the lysates. c. Incubate the lysates with an anti-HER2 antibody overnight at 4°C. d. Add protein A/G agarose beads to pull down the HER2-antibody complexes. e. Wash the beads to remove non-specific binding. f. Elute the immunoprecipitated proteins and analyze by Western blot using anti-HER1 and anti-HER2 antibodies. A decrease in the amount of HER1 co-immunoprecipitated with HER2 in the presence of BMS-599626 indicates inhibition of heterodimerization.

ABCG2 ATPase Activity Assay

This assay measures the effect of BMS-599626 on the ATPase activity of the ABCG2 transporter.[6][7]

-

Reagents and Materials:

-

Membrane vesicles from Sf9 insect cells overexpressing human ABCG2.[6][7]

-

Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 1 mM ouabain).[7]

-

MgCl2 and ATP.

-

This compound.

-

Sodium orthovanadate (a phosphate (B84403) analog that inhibits P-type ATPases).

-

Reagents for detecting inorganic phosphate.

-

-

Procedure: a. Incubate the ABCG2-containing membrane vesicles with various concentrations of BMS-599626 in the assay buffer. b. Initiate the reaction by adding Mg-ATP. c. Incubate at 37°C for a defined period (e.g., 20 minutes).[6] d. Stop the reaction and measure the amount of inorganic phosphate released. e. Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate. f. Calculate the percent inhibition of ABCG2 ATPase activity by BMS-599626.

Conclusion

This compound is a potent pan-HER kinase inhibitor with a dual mechanism of action. Its primary activity involves the direct inhibition of HER1 and HER2 kinase activity, leading to the suppression of critical downstream signaling pathways that drive tumor growth and survival. Additionally, its ability to inhibit the ABCG2 transporter provides a secondary mechanism to overcome multidrug resistance, a significant challenge in cancer therapy. This comprehensive mode of action makes BMS-599626 a valuable tool for cancer research and a promising candidate for further therapeutic development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. Quantitative assays for the measurement of HER1-HER2 heterodimerization and phosphorylation in cell lines and breast tumors: applications for diagnostics and targeted drug mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of AC480, a Pan-HER Kinase Inhibitor

Executive Summary

The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of transmembrane receptor tyrosine kinases, is a critical driver in the pathogenesis of several cancers, most notably in 20-30% of invasive breast cancers where its amplification is linked to aggressive disease and reduced survival[1]. The development of therapies targeting HER2 has significantly improved patient outcomes[2]. AC480 (also known as BMS-599626) emerged as an orally bioavailable, potent, and selective pan-HER tyrosine kinase inhibitor designed to block signaling from HER1 (EGFR), HER2, and HER4[3][4][5]. This document provides a detailed technical overview of the discovery, mechanism of action, and the preclinical and early clinical development of AC480.

The HER2 Signaling Pathway and Therapeutic Rationale

HER2 is the preferred dimerization partner for other ErbB family members (HER1, HER3, HER4)[6]. Upon dimerization, the intracellular tyrosine kinase domains become activated, leading to autophosphorylation of tyrosine residues. This initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Ras/MAPK pathways, which are crucial for cell proliferation, survival, differentiation, and invasion[6][7][8]. Unlike other family members, HER2 has no known natural ligand and can be activated through heterodimerization with other ligand-bound ErbB receptors or by homodimerization when overexpressed[7][9]. The HER2/HER3 heterodimer is a particularly potent activator of the PI3K/Akt pathway[2][8].

The therapeutic rationale for a pan-HER inhibitor like AC480 is based on the extensive crosstalk and potential for resistance mechanisms within the HER family[10]. By inhibiting multiple HER receptors simultaneously, AC480 aims to provide a more comprehensive and durable blockade of oncogenic signaling compared to agents that target only a single receptor[10].

Preclinical Discovery and Characterization

AC480 was identified as a selective and orally bioavailable dual inhibitor of HER1 and HER2[5][11]. It functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2[4].

In Vitro Kinase and Cellular Activity

AC480 demonstrated potent inhibition of HER family kinases. It is highly selective for HER1 and HER2, with approximately 8-fold less potency against HER4 and over 100-fold selectivity against other kinases such as VEGFR2, c-Kit, and Lck[4][5]. The inhibitory concentrations (IC50) and binding constants (Ki) are summarized below.

| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. HER2 | Reference |

| HER1 (EGFR) | 20 - 22 | 2 | ~1.5x more potent | [4][5][11] |

| HER2 | 30 - 32 | 5 | 1x | [4][5][11] |

| HER4 | 190 | - | ~6.3x less potent | [4][5][11] |

| VEGFR2 | >2,500 | - | >83x less potent | [4][5][11] |

| c-Kit | >2,500 | - | >83x less potent | [4][5][11] |

| Lck | >2,500 | - | >83x less potent | [4][5][11] |

| MET | >2,500 | - | >83x less potent | [4] |

This potent kinase inhibition translated into effective anti-proliferative activity across a broad panel of tumor cell lines that are dependent on HER1 and/or HER2 signaling[5][10][11].

| Cell Line | Cancer Type | HER Status | IC50 (µM) | Reference |

| Sal2 | Murine Salivary Gland | HER1/HER2 Dependent | 0.24 | [4] |

| BT474 | Human Breast | HER2 Amplified | 0.31 | [4] |

| KPL-4 | Human Breast | HER2 Amplified | 0.38 | [4] |

| N87 | Human Gastric | HER2 Amplified | 0.45 | [4] |

| AU565 | Human Breast | HER2 Amplified | 0.63 | [4] |

| HCC1954 | Human Breast | HER2 Amplified | 0.34 | [4] |

| PC9 | Human Lung | HER1 Dependent | 0.34 | [4] |

| GEO | Human Colon | HER1 Overexpressing | 0.90 | [4] |

In Vivo Antitumor Efficacy

Oral administration of AC480 resulted in significant, dose-dependent tumor growth inhibition in multiple human tumor xenograft models in athymic nude mice. The compound showed robust activity in models with HER2 gene amplification as well as those overexpressing HER1[4][5].

| Xenograft Model | Cancer Type | Dosing (p.o., daily) | Outcome | Reference |

| Sal2 | Murine Salivary Gland | 60 - 240 mg/kg | Dose-dependent tumor growth inhibition | [4][5][11] |

| KPL-4 | Human Breast | 180 mg/kg (MTD) | Potent antitumor activity | [4] |

| GEO | Human Colon | - | Tumor growth inhibition | [5][11] |

| N87 | Human Gastric | - | Similar activity to other HER2 models | [5] |

| BT474 | Human Breast | - | Similar activity to other HER2 models | [5] |

| A549 | Human NSCLC | - | Antitumor activity observed | [5] |

Mechanism of Action Studies

AC480 was shown to inhibit the phosphorylation of HER1, HER2, and HER3 in a dose-dependent manner in various cell lines[10]. This receptor-level inhibition led to the attenuation of downstream signaling through both the PI3K/Akt and Ras/MAPK pathways[10]. In head and neck squamous cell carcinoma (HNSCC) HN-5 cells, AC480 inhibited the expression of pEGFR and pHER2, which subsequently reduced levels of pAkt and pMAPK[12]. This inhibition of key signaling proteins resulted in cell cycle arrest in the G1 phase and an enhancement of radiosensitivity, suggesting a potential role in combination with radiotherapy[12]. The mechanism for radiosensitization appeared to involve the inhibition of DNA repair, as evidenced by the prolonged presence of γ-H₂AX foci after radiation[12].

Clinical Development

AC480 advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in patients with advanced solid tumors.

Pharmacokinetics

In a Phase I study, oral administration of AC480 demonstrated that maximum concentration (Cmax) and overall exposure increased with the dose[13]. A key study in patients with recurrent malignant glioma (NCT01245543) provided critical data on the drug's ability to penetrate the central nervous system. In this study, patients received 300 mg of AC480 orally twice daily[14]. The results showed that AC480 was present in all tumor samples, with concentrations ranging from 2561 to 8703 ng/mL (5 to 16 µM)[15]. Notably, the tumor-to-plasma concentration ratios ranged from 3 to 11, indicating that drug levels in the tumor significantly exceeded those in the plasma[15].

| Parameter | Finding | Study Population | Reference |

| Dose Proportionality | Cmax and exposure increased with dose | Advanced solid tumors | [13] |

| Tumor Penetration | Tumor concentrations: 2561-8703 ng/mL | Recurrent malignant glioma | [15] |

| Tumor/Plasma Ratio | 3 to 11 | Recurrent malignant glioma | [15] |

Safety and Preliminary Efficacy

AC480 was generally well-tolerated in Phase I trials[13]. The most common side effects reported were generally mild to moderate and included nausea, vomiting, diarrhea, fatigue, cough, rash, anemia, and elevation of liver enzymes[14]. In the initial Phase I study, eleven patients with a range of tumor types experienced stable disease and received treatment for four months or longer[13]. Pharmacodynamic analysis of skin and tumor biopsies confirmed that the EGFR and HER2 pathways were affected by the treatment[13]. Furthermore, positron emission tomography (PET) imaging showed a metabolic response in 2 of 10 evaluated patients[13].

Experimental Methodologies

Recombinant HER2 Kinase Assay

The intracellular domain of HER2 can be subcloned into a vector like pBlueBac4 and expressed in an appropriate system (e.g., insect cells)[4]. The recombinant protein is then purified using chromatography, such as on a DEAE-Sepharose column[4]. The kinase activity is measured by assessing the transfer of phosphate (B84403) from ATP to a substrate peptide. The inhibitory activity of AC480 is determined by incubating the enzyme with varying concentrations of the compound and measuring the reduction in kinase activity to calculate an IC50 value.

Cell Proliferation Assays

Tumor cell lines are seeded in 96-well plates and allowed to attach. The cells are then treated with a range of concentrations of AC480 for a period of 72-96 hours. Cell viability or proliferation is assessed using a colorimetric assay such as Sulforhodamine B (SRB) or MTS. The absorbance is read, and the data are used to generate dose-response curves from which IC50 values are calculated[16].

In Vivo Xenograft Studies

Human tumor cells (e.g., N87, BT474, KPL-4) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice)[4]. When tumors reach a specified size, mice are randomized into vehicle control and treatment groups. AC480 is administered orally at various doses, typically once daily[5]. Tumor volume is measured regularly (e.g., twice weekly) with calipers. Efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., tumor growth inhibition percentage)[4][5].

HER2 Status Evaluation

Clinical evaluation of HER2 status in patient tumors is critical for selecting appropriate therapies. Standard methods include:

-

Immunohistochemistry (IHC): This method detects the overexpression of the HER2 protein on the cell surface. Results are scored from 0 to 3+[17][18].

-

In Situ Hybridization (ISH): This technique measures the amplification of the HER2 gene. It can be performed using fluorescence (FISH) or bright-field (CISH/DISH) microscopy. The result is often reported as a ratio of the HER2 gene copy number to a control probe for chromosome 17 (CEP17)[17][19][20]. A ratio of ≥2.0 is typically considered positive[17].

Conclusion

AC480 (BMS-599626) is a potent, selective, and orally bioavailable pan-HER inhibitor that effectively blocks signaling through the HER family of receptors. Preclinical data robustly demonstrated its ability to inhibit HER-driven cancer cell proliferation in vitro and suppress tumor growth in vivo. Early clinical trials established a manageable safety profile and demonstrated target engagement and preliminary signs of clinical activity in patients with advanced solid tumors. The compound's ability to achieve high concentrations in brain tumors relative to plasma suggested its potential for treating CNS malignancies. While the development landscape for HER2 inhibitors has evolved significantly, the foundational discovery and characterization of AC480 provide a valuable case study in the design and evaluation of targeted kinase inhibitors.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HER2 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue Evaluation for HER2 Tumor Marker - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. caymanchem.com [caymanchem.com]

- 12. AC480, formerly BMS-599626, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. Identification of new selective CD36 inhibitors to potentiate HER2-targeted therapy in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jcp.bmj.com [jcp.bmj.com]

- 18. ascopubs.org [ascopubs.org]

- 19. pharmacytimes.com [pharmacytimes.com]

- 20. onclive.com [onclive.com]

BMS-599626 Dihydrochloride: A Technical Guide to its Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1][2][3] Developed for therapeutic applications in oncology, its primary mechanism of action revolves around the targeted inhibition of key drivers of tumor cell proliferation and survival. This technical guide provides an in-depth overview of the target profile of BMS-599626 dihydrochloride (B599025), including its primary and secondary targets, mechanism of action, and detailed experimental protocols for the key assays used in its characterization.

Core Target Profile

BMS-599626 is a pan-HER inhibitor, demonstrating high potency against HER1 (also known as epidermal growth factor receptor or EGFR) and HER2 (also known as ErbB2).[2][3][4] It also exhibits activity against HER4, albeit with reduced potency.[2][3] A key feature of its mechanism is the inhibition of both receptor homodimer and heterodimer signaling, which is crucial in tumors where co-expression and interaction between HER family members drive oncogenesis.[5][6]

Quantitative Kinase Inhibition Data

The inhibitory activity of BMS-599626 has been quantified through biochemical assays against recombinant kinases. The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized in the table below.

| Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| HER1 (EGFR) | 20[2][7] | 2[2] | ATP-competitive[2] |

| HER2 (ErbB2) | 30[2][7] | 5[2] | ATP-noncompetitive[2] |

| HER4 (ErbB4) | 190[2][3] | Not Reported | Not Reported |

Kinase Selectivity Profile

BMS-599626 has been demonstrated to be highly selective for the HER family of kinases. While it was evaluated against a broad panel of over 100 diverse protein kinases, the comprehensive quantitative data from this large-scale screening is not publicly available.[1] However, it has been reported to be significantly less potent against other kinases, as highlighted in the table below.

| Kinase | Potency Relative to HER1/HER2 |

| VEGFR2 | >100-fold less potent[2][3] |

| c-Kit | >100-fold less potent[2][3] |

| Lck | >100-fold less potent[2][3] |

| MET | >100-fold less potent[2] |

| MEK | >100-fold less potent[3] |

Mechanism of Action and Signaling Pathways

BMS-599626 exerts its anti-tumor effects by inhibiting the autophosphorylation of HER1 and HER2, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[5] By blocking the kinase activity of these receptors, BMS-599626 effectively abrogates the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt signaling cascades.[3]

A crucial aspect of its mechanism is the inhibition of HER1/HER2 heterodimerization.[5][6] In many cancers, the formation of these heterodimers is a key driver of malignant progression. Unlike some other inhibitors that may stabilize inactive heterodimers, BMS-599626 actively prevents their formation.[5]

Secondary Target Profile: ABCG2 Transporter

Interestingly, BMS-599626 has been identified as a potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein, BCRP).[7] ABCG2 is a multidrug resistance protein that can efflux various chemotherapeutic agents from cancer cells, thereby reducing their efficacy. BMS-599626 inhibits the efflux function of ABCG2 at nanomolar concentrations without altering the protein's expression or cell surface localization.[7] This is achieved through the inhibition of the transporter's ATPase activity.[7] This secondary activity suggests a potential role for BMS-599626 in overcoming multidrug resistance in cancer therapy.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines the methodology used to determine the IC50 values of BMS-599626 against HER family kinases.

-

Enzyme Source: Recombinant cytoplasmic domains of HER1, HER2, and HER4 are expressed in and purified from Sf9 insect cells. HER1 and HER4 are expressed as glutathione-S-transferase (GST) fusion proteins, while HER2 is expressed as an untagged protein.

-

Assay Buffer: The reaction is performed in a buffer containing 50 mM Tris-HCl (pH 7.7), 10 mM MnCl2, 2 mM DTT, and 0.1 mg/mL bovine serum albumin.

-

Reaction Mixture: The final reaction volume of 50 µL contains the purified kinase, the substrate poly(Glu/Tyr) (4:1) at a concentration of 1.5 µM, 1 µM ATP, and 0.15 µCi of [γ-33P]ATP.

-

Inhibitor Addition: BMS-599626 is serially diluted and added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for 1 hour at 27°C.

-

Termination: The reaction is stopped by the addition of 10 µL of a stop buffer containing 2.5 mg/mL bovine serum albumin and 0.3 M EDTA, followed by 108 µL of a mixture of 3.5 mM ATP and 5% trichloroacetic acid.

-

Detection: Acid-insoluble proteins are captured on GF/C Unifilter plates. The incorporation of radioactive phosphate (B84403) into the substrate is quantified by liquid scintillation counting.

-

Data Analysis: The percent inhibition of kinase activity is calculated relative to a vehicle control. IC50 values are determined by nonlinear regression analysis of the dose-response curves.

Cellular Proliferation Assay

This protocol describes the method to assess the anti-proliferative activity of BMS-599626 on various cancer cell lines.

-

Cell Culture: Tumor cell lines are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: BMS-599626 is serially diluted in culture medium and added to the cells. The final DMSO concentration should not exceed 1%.

-

Incubation: Cells are incubated with the compound for 72 hours.

-

Viability Assessment (MTT Assay): Cell viability is determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) or a similar MTT-based reagent. The absorbance is read on a plate reader.

-

Viability Assessment ([3H]Thymidine Uptake Assay): For some cell lines, proliferation is measured by [3H]thymidine incorporation. After the 72-hour incubation with the compound, cells are pulsed with 0.4 µCi/well of [3H]thymidine for 3 hours. Cells are then harvested, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Western Blot Analysis of Downstream Signaling

This protocol details the procedure for examining the effect of BMS-599626 on the phosphorylation status of key signaling proteins.

-

Cell Treatment: Cells are seeded and grown to 70-80% confluency. They are then treated with various concentrations of BMS-599626 for a specified time (e.g., 1-4 hours). For growth factor-stimulated signaling, cells may be serum-starved prior to treatment and then stimulated with a ligand like EGF.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for phosphorylated and total forms of HER1, HER2, Akt, and MAPK overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of inhibition.

Conclusion

BMS-599626 dihydrochloride is a highly potent and selective pan-HER inhibitor with a well-defined target profile centered on the inhibition of HER1 and HER2. Its ability to block both homo- and heterodimerization, and consequently the MAPK and PI3K/Akt signaling pathways, provides a strong rationale for its use in cancers driven by HER family dysregulation. Furthermore, its secondary activity as an inhibitor of the ABCG2 multidrug resistance transporter suggests a broader potential therapeutic application. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced mechanisms of this and similar targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

BMS-599626 Dihydrochloride: A Technical Overview of a Pan-HER Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of its dihydrochloride (B599025) form. BMS-599626 dihydrochloride targets HER1 (EGFR) and HER2 with high affinity, leading to the inhibition of downstream signaling pathways and subsequent antitumor activity.[4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound is the salt form of the active compound BMS-599626. The chemical properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1][2][5]triazin-6-yl]carbamate dihydrochloride[6] |

| Molecular Formula | C27H27FN8O3 · 2HCl[] |

| Molecular Weight | 603.48 g/mol [] |

| CAS Number | 1781932-33-9[][8] |

| Canonical SMILES | CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl[] |

Mechanism of Action

BMS-599626 is a pan-HER inhibitor that demonstrates high selectivity and potency against HER1 (EGFR) and HER2.[9] It also inhibits HER4, though with lesser potency.[5][10] The compound acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[5] By binding to these receptors, BMS-599626 blocks their autophosphorylation and subsequent activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][11] Notably, BMS-599626 has been shown to inhibit HER1/HER2 heterodimerization, a key mechanism of resistance to some targeted therapies.[4][9]

Quantitative Biological Activity

The inhibitory activity of BMS-599626 has been quantified in various biochemical and cellular assays. The following tables summarize the key IC50 values.

Table 1: Biochemical IC50 Values for HER Family Kinases [1][5][10]

| Target | IC50 (nM) |

| HER1 (EGFR) | 20 |

| HER2 (ErbB2) | 30 |

| HER4 (ErbB4) | 190 |

Table 2: Cellular IC50 Values for Inhibition of Proliferation in Various Cancer Cell Lines [5]

| Cell Line | Cancer Type | HER Status | IC50 (µM) |

| Sal2 | Salivary Gland | HER2 Overexpression | 0.24 |

| BT474 | Breast | HER2 Amplified | 0.31 |

| N87 | Gastric | HER2 Amplified | 0.45 |

| KPL-4 | Breast | HER2 Amplified | 0.38 |

| GEO | Colon | HER1 Overexpression | 0.90 |

| PC9 | Non-Small Cell Lung | EGFR Mutant | 0.34 |

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the concentration-dependent inhibitory effect of BMS-599626 on the proliferation of cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., Sal2, BT474, N87) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 μg/mL streptomycin.[5]

-

Cells are seeded at a density of 1,000 cells per well in 96-well plates and cultured for 24 hours.[5]

-

BMS-599626 is serially diluted in culture medium, ensuring the final DMSO concentration is ≤ 1%.[5]

-

The diluted compound is added to the cells, and they are incubated for an additional 72 hours.[5]

-

Cell viability is assessed by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) using a commercial kit (e.g., CellTiter96).[5]

-

IC50 values are calculated from the dose-response curves.

HER Kinase Assay

Objective: To measure the direct inhibitory effect of BMS-599626 on the enzymatic activity of HER family kinases.

Methodology:

-

Recombinant cytoplasmic domains of HER1, HER2, and HER4 are expressed and purified.[5]

-

Kinase reactions are performed in a 50 μL volume containing 10 ng of HER1 or HER4 fusion protein or 150 ng of partially purified HER2.[5]

-

The reaction mixture also includes 1.5 μM poly(Glu/Tyr) (4:1) as a substrate, 1 μM ATP, 0.15 μCi [γ-33P]ATP, 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin, and 10 mM MnCl2.[5]

-

BMS-599626 is added at various concentrations.

-

Reactions are incubated at 27°C for 1 hour and then terminated by adding 10 μL of a stop buffer containing 2.5 mg/mL bovine serum albumin and 0.3 M EDTA.[5]

-

Acid-insoluble proteins are captured on GF/C Unifilter plates, and the incorporation of radioactive phosphate (B84403) is quantified by liquid scintillation counting.[5]

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of orally administered BMS-599626 in a mouse model.

Methodology:

-

Tumor xenografts are established by subcutaneously injecting cancer cells (e.g., Sal2, GEO, KPL-4) into the mice.[1][5]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

BMS-599626 is administered orally, once daily, at doses ranging from 60 to 240 mg/kg for 14 consecutive days.[1][11]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.

Visualizations

Signaling Pathway Diagram

Caption: BMS-599626 inhibits HER1/HER2 signaling.

Experimental Workflow: In Vitro Cell Viability

Caption: Workflow for in vitro cell viability assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. certara.com [certara.com]

- 3. Facebook [cancer.gov]

- 4. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Bms-599626 | C27H27FN8O3 | CID 10437018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. glpbio.cn [glpbio.cn]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

BMS-599626: A Technical Guide to its Pan-HER Kinase Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of kinases.[1][2] This technical guide provides an in-depth overview of the preclinical data on BMS-599626, with a focus on its pan-HER inhibitory activity. The document details the compound's biochemical and cellular activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental evaluation. The presented data demonstrates that BMS-599626 effectively inhibits HER1 (EGFR) and HER2 kinase activity and abrogates signaling from both homodimers and heterodimers of these receptors, leading to the inhibition of tumor cell proliferation.[1][3]

Introduction

The HER family of receptor tyrosine kinases, comprising HER1 (EGFR), HER2, HER3, and HER4, plays a crucial role in regulating cell growth, survival, and differentiation.[4] Dysregulation of HER signaling, often through receptor overexpression or mutation, is a key driver in the pathogenesis of numerous cancers.[5] While therapies targeting individual HER family members have shown clinical success, the development of resistance, often through the activation of alternative HER signaling pathways, remains a significant challenge.[5] Pan-HER inhibitors, which target multiple members of the HER family simultaneously, offer a promising strategy to overcome this resistance and achieve a broader and more durable antitumor response.[4][5] BMS-599626 has been developed as a pan-HER inhibitor with high selectivity for HER1 and HER2, and to a lesser extent, HER4.[6][7][8]

Biochemical Activity and Selectivity

BMS-599626 demonstrates potent inhibitory activity against HER1 and HER2 in biochemical assays using recombinant protein kinases.[1] Its selectivity has been confirmed against a wide panel of other protein kinases.[1]

Table 1: Biochemical Inhibition of HER Family Kinases by BMS-599626

| Target | IC50 (nM) | Ki (nM) | ATP Competition |

| HER1 (EGFR) | 20[1][6], 22[9][10] | 2[7] | Competitive[7] |

| HER2 | 30[1][6], 32[9][10] | 5[7] | Noncompetitive[7] |

| HER4 | 190[6][7][8] | Not Reported | Not Reported |

Data compiled from multiple sources.[1][6][7][8][9][10]

BMS-599626 exhibits over 100-fold selectivity against other kinases such as VEGFR2, c-Kit, Lck, and MEK.[6][8]

Cellular Activity

BMS-599626 effectively inhibits the proliferation of tumor cell lines that are dependent on HER1 and/or HER2 signaling.[1]

Table 2: Cellular Proliferation Inhibition (IC50) by BMS-599626 in Various Cancer Cell Lines

| Cell Line | Cancer Type | HER Status | IC50 (µM) |

| Sal2 | Salivary Gland Tumor | CD8-HER2 fusion[1] | 0.24[7] |

| BT474 | Breast Cancer | HER2 amplified[1] | 0.31[7] |

| KPL-4 | Breast Cancer | HER2 amplified[1] | 0.38[7] |

| N87 | Gastric Carcinoma | HER2 amplified[1] | 0.45[7] |

| ZR-75-30 | Breast Cancer | HER2 positive | 0.51[7] |

| AU565 | Breast Cancer | HER1/HER2 co-expressing[1] | 0.63[7] |

| GEO | Colon Cancer | HER1 overexpressing[1] | 0.90[7] |

| HCC1954 | Breast Cancer | HER2 positive | 0.34[7] |

| HCC1419 | Breast Cancer | HER2 positive | 0.75[7] |

| PC9 | Non-Small Cell Lung | HER1 positive | 0.34[7] |

| MDA-MB-175 | Breast Cancer | HER2 positive | 0.84[7] |

| HCC202 | Breast Cancer | HER2 positive | 0.94[7] |

The proliferation of cell lines that do not express HER1 or HER2, such as the A2780 ovarian tumor cell line and MRC5 fibroblasts, was not significantly inhibited by BMS-599626.[7]

Mechanism of Action: Signaling Pathway Inhibition

BMS-599626 exerts its antitumor effects by inhibiting the autophosphorylation of HER family receptors and blocking downstream signaling pathways, primarily the MAPK and PI3K/Akt pathways.[1][6] A key feature of its mechanism is the inhibition of HER1/HER2 heterodimer formation, which is a critical driver of signaling in many tumors.[1][3]

Caption: BMS-599626 inhibits HER1, HER2, and HER4, blocking downstream signaling.

In cellular assays, BMS-599626 has been shown to inhibit the phosphorylation of HER1 in GEO cells with an IC50 of 0.75 µM and HER2 in N87 cells with an IC50 of 0.38 µM.[6] This leads to the inhibition of downstream effectors such as MAPK and Akt.[6]

Experimental Protocols

HER Kinase Assays (Biochemical)

The following protocol outlines the general procedure for determining the in vitro kinase inhibitory activity of BMS-599626.

-

Enzyme Source: The cytoplasmic domains of HER1, HER2, and HER4 are expressed as recombinant proteins in Sf9 insect cells. HER1 and HER4 are expressed as glutathione-S-transferase (GST) fusion proteins, while HER2 is expressed as an untagged protein.[7]

-

Purification: GST-fusion proteins are purified by affinity chromatography on glutathione-S-Sepharose. The untagged HER2 protein is purified by chromatography on a DEAE-Sepharose column.[7]

-

Kinase Reaction:

-

Reaction volumes are typically 50 µL.[7]

-

The reaction mixture contains approximately 10 ng of the GST-fusion protein or 150 ng of the partially purified HER2 protein.[7]

-

The mixture also includes 1.5 µM poly(Glu/Tyr) (4:1) as a substrate, 1 µM ATP, 0.15 µCi [γ-33P]ATP, 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin, and 10 mM MnCl2.[7]

-

Varying concentrations of BMS-599626 are added to the reaction mixtures.

-

-

Incubation: Reactions are allowed to proceed at 27°C for 1 hour.[7]

-

Termination: The reaction is terminated by the addition of 10 µL of a stop buffer containing 2.5 mg/mL bovine serum albumin and 0.3 M EDTA, followed by a mixture of 3.5 mM ATP and 5% trichloroacetic acid.[7]

-

Detection: Acid-insoluble proteins are collected on GF/C Unifilter plates. The incorporation of radioactive phosphate (B84403) into the substrate is quantified by liquid scintillation counting.[7]

-

Data Analysis: The percentage of kinase activity inhibition is determined by nonlinear regression analysis to calculate the IC50 values.[7]

Cell Proliferation Assays

The following protocol describes a common method for assessing the effect of BMS-599626 on the proliferation of cancer cell lines.

-

Cell Culture: All cell lines are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[7]

-

Plating: Cells are seeded at a density of 1,000 cells per well in 96-well plates and are cultured for 24 hours before the addition of the compound.[7]

-

Compound Treatment: BMS-599626 is diluted in the culture medium to the desired concentrations. The final concentration of DMSO is kept at or below 1%. Cells are cultured for an additional 72 hours.[7]

-

Viability Assessment: Cell viability is determined by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye using a commercially available kit (e.g., CellTiter96).[7]

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Caption: Workflow for preclinical evaluation of BMS-599626.

In Vivo Antitumor Activity

BMS-599626 has demonstrated dose-dependent antitumor activity in various xenograft models.[6] Oral administration of BMS-599626 resulted in the inhibition of tumor growth in models overexpressing HER1 (GEO), as well as in models with HER2 gene amplification (KPL4) or overexpression (Sal2).[3][6] Efficacy has also been observed in other HER2-amplified models, including BT474 breast and N87 gastric tumors, and in HER1-overexpressing non-small-cell lung tumors like A549 and L2987.[6][8]

Conclusion

BMS-599626 is a highly selective and potent pan-HER kinase inhibitor with robust preclinical activity. It effectively targets HER1 and HER2, leading to the inhibition of critical downstream signaling pathways and a reduction in tumor cell proliferation.[1][3] Its ability to inhibit HER1/HER2 heterodimerization provides an additional mechanism for its antitumor effects.[1][3] The comprehensive preclinical data for BMS-599626 supported its advancement into clinical development for the treatment of cancers driven by HER family signaling.[3][11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pan-HER inhibitors - BJMO [bjmo.be]

- 5. Frontiers | The Potential of panHER Inhibition in Cancer [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. BMS 599626 dihydrochloride | EGFR | Tocris Bioscience [tocris.com]

- 11. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of AC480 in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC480, also known as BMS-599626, is a selective and orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1][2][3] It demonstrates potent activity against HER1 (EGFR) and HER2, making it a significant compound of interest in the development of targeted cancer therapies.[4][5] This technical guide details the biological activity of AC480 in cancer cells, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action

AC480 functions as a pan-HER inhibitor, with primary activity against HER1 and HER2, and to a lesser extent, HER4.[1][2][4] It abrogates HER1 and HER2 signaling, which is crucial for the proliferation of tumor cells dependent on these receptors.[1] Biochemical analyses have revealed that AC480 acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[4] This inhibition of HER1 and HER2 prevents receptor autophosphorylation and subsequently blocks downstream signaling pathways, including the MAPK and AKT pathways, which are pivotal for cell growth and survival.[1][2] In head and neck squamous cell carcinoma cells (HN-5), AC480 has been shown to inhibit the expression of pEGFR and pHER2.[6] Furthermore, it has been observed to reduce the heterodimerization of EGFR and HER2.[7]

Caption: AC480 inhibits HER1 and HER2, blocking downstream signaling pathways to reduce cell proliferation.

Quantitative Data

Table 1: Biochemical Activity of AC480 Against HER Family Kinases

| Target | IC50 (nM) |

| HER1 (EGFR) | 20[1][4] |

| HER2 | 30[1][4] |

| HER4 | 190[1][4] |

Table 2: In Vitro Anti-proliferative Activity of AC480 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Sal2 | Salivary Gland | 0.24[4] |

| BT474 | Breast | 0.31[4] |

| PC9 | Non-Small Cell Lung | 0.34[4] |

| HCC1954 | Breast | 0.34[4] |

| KPL-4 | Breast | 0.38[4] |

| N87 | Gastric | 0.45[4] |

| ZR-75-30 | Breast | 0.51[4] |

| AU565 | Breast | 0.63[4] |

| HCC1419 | Breast | 0.75[4] |

| MDA-MB-175 | Breast | 0.84[4] |

| GEO | Colon | 0.90[4] |

| HCC202 | Breast | 0.94[4] |

Table 3: In Vivo Antitumor Activity of AC480 in Xenograft Models

| Model | Cancer Type | Dosing | Effect |

| Sal2 | Salivary Gland | 60-240 mg/kg, p.o. daily | Dose-dependent tumor growth inhibition[1][4] |

| GEO | Colon | p.o. daily for 14 days | Tumor growth inhibition[1] |

| KPL4 | Breast | 180 mg/kg (MTD) | Potent antitumor activity[4] |

| HN5 | Head and Neck Squamous Cell | Given before and during irradiation | Improved radioresponse[1] |

| MTLn3E | Metastatic Mammary Adenocarcinoma | 100 mg/kg | Reduced tumor cell motility, intravasation, and EGF-induced invasion[5] |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is used to determine the IC50 values of AC480 in various cancer cell lines.

-

Cell Culture: All cell lines are maintained in RPMI 1640 supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 μg/mL streptomycin.[4]

-

Cell Seeding: Plate 1,000 cells per well in 96-well plates and culture for 24 hours.[4]

-

Compound Preparation and Addition: Dilute AC480 in the culture medium to achieve the desired final concentrations. Ensure the final concentration of the DMSO solvent is ≤ 1%. Add the diluted compound to the cells.[4]

-

Incubation: Culture the cells for an additional 72 hours.[4]

-

Viability Assessment: Determine cell viability by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye using a commercially available kit such as the CellTiter96 kit.[4]

Caption: Workflow for the in vitro cell proliferation assay to determine the potency of AC480.

Western Blot Analysis of HER Phosphorylation

This protocol is for assessing the effect of AC480 on the phosphorylation of HER family proteins and downstream signaling molecules.

-

Cell Treatment: Plate cells in 100 mm plates. Treat the cells with AC480 at various concentrations and for specific durations (e.g., 1 hour). In some cases, stimulation with a ligand like EGF may be necessary to induce receptor phosphorylation.[1][7]

-

Protein Extraction: Obtain total protein extracts from the cells.[7]

-

Immunoprecipitation (Optional): For specific analysis of receptor phosphorylation and heterodimerization, perform immunoprecipitation using antibodies against the target proteins (e.g., EGFR, HER2).[7]

-

SDS-PAGE and Protein Transfer: Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the phosphorylated forms of the target proteins (e.g., pEGFR, pHER2, pMAPK, pAKT).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with antibodies against the total forms of the proteins to confirm equal loading.

-

In Vivo Xenograft Studies

This protocol outlines the general procedure for evaluating the antitumor efficacy of AC480 in mouse models.

-

Animal Model: Use immunocompromised mice such as BALB/c nude, SCID, or NOD/SCID mice, typically 4-6 weeks old.[8]

-

Tumor Implantation:

-

Harvest cultured cancer cells during their logarithmic growth phase.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 1 x 10⁷ cells in 100-200 µL) into the flank of each mouse.[8]

-

-

Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer AC480 orally at the specified doses and schedule. The vehicle used for the control group should be the same as that used to formulate AC480.

-

Efficacy Endpoints:

-

Monitor tumor volume regularly using caliper measurements.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry).[8]

-

Conclusion

AC480 is a potent pan-HER inhibitor that effectively targets HER1 and HER2, leading to the suppression of key downstream signaling pathways and the inhibition of tumor cell proliferation. Its demonstrated efficacy in a broad range of cancer cell lines and in vivo xenograft models underscores its potential as a valuable therapeutic agent in oncology. The detailed data and protocols provided in this guide serve as a comprehensive resource for the continued investigation and development of AC480 and other HER-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. AC480, formerly BMS-599626, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

BMS-599626: A Potent Dual Inhibitor of HER1 and HER2 Kinases

An In-depth Technical Guide for Researchers and Drug Development Professionals

BMS-599626, also known as AC480, is a selective and orally bioavailable small molecule inhibitor targeting Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] This document provides a comprehensive overview of its binding affinity, the experimental protocols used for its characterization, and its mechanism of action.

Core Quantitative Data: Binding Affinity

The inhibitory activity of BMS-599626 against HER1 and HER2 has been quantified through various biochemical assays. The data consistently demonstrates potent inhibition of both receptor tyrosine kinases.

| Parameter | HER1 (EGFR) | HER2 | HER4 | Reference |

| IC50 | 20 nM | 30 nM | 190 nM | [1][2][3] |

| Ki | 2 nM | 5 nM | Not Reported | [3] |

| Mechanism | ATP-competitive | ATP-noncompetitive | Not Reported | [3][4][5] |

Table 1: Summary of BMS-599626 in vitro inhibitory activity against HER family kinases.

BMS-599626 exhibits selectivity for HER1 and HER2 over other related kinases like HER4, for which it is approximately 8-fold less potent.[1][2] Its inhibitory activity against a broader panel of kinases, including VEGFR2, c-Kit, and Lck, is more than 100-fold weaker.[1][2]

In cell-based assays, BMS-599626 effectively inhibits the proliferation of tumor cell lines that are dependent on HER1 and/or HER2 signaling, with IC50 values typically ranging from 0.24 to 1 µM.[1][3] For instance, in Sal2 cells, which express a CD8-HER2 fusion protein, BMS-599626 inhibits receptor autophosphorylation and MAPK phosphorylation with IC50 values of 0.3 µM and 0.22 µM, respectively.[1] In GEO human colon tumor cells, it inhibits EGF-stimulated HER1 phosphorylation with an IC50 of 0.75 µM.[1][3]

Experimental Protocols

The binding affinities and inhibitory activities of BMS-599626 were determined using established biochemical and cell-based assays.

Recombinant Protein Kinase Assays

Objective: To determine the direct inhibitory effect of BMS-599626 on the enzymatic activity of purified HER1 and HER2 kinases.

Methodology:

-

Protein Expression and Purification: The cytoplasmic domains of HER1, HER2, and HER4 were expressed as recombinant proteins in Sf9 insect cells. HER1 and HER4 were expressed as glutathione-S-transferase (GST) fusion proteins and purified using glutathione-S-Sepharose affinity chromatography. The truncated HER2 protein was expressed untagged and purified using DEAE-Sepharose chromatography.[3]

-

Kinase Reaction: The kinase assays were conducted in a 50 μL reaction volume containing:

-

10 ng of GST-HER1 or GST-HER4 fusion protein, or 150 ng of partially purified HER2 protein.[3]

-

1.5 μM poly(Glu/Tyr) (4:1) as the substrate.[3]

-

1 μM ATP.[3]

-

0.15 μCi [γ-33P]ATP.[3]

-

A buffer solution containing 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin, and 10 mM MnCl2.[3]

-

Varying concentrations of BMS-599626.

-

-

Data Analysis: The percentage of kinase activity inhibition was determined, and IC50 values were calculated using nonlinear regression analysis. To determine the mechanism of inhibition (Ki), kinetic studies were performed with varying concentrations of both ATP and BMS-599626.[3]

Cell-Based Proliferation Assays

Objective: To assess the ability of BMS-599626 to inhibit the growth of cancer cell lines dependent on HER1 and/or HER2 signaling.

Methodology:

-

Cell Culture: Tumor cell lines expressing high levels of HER1 and/or HER2 (e.g., Sal2, BT474, N87, GEO) were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.[3]

-

Proliferation Assay: Cells were seeded in multi-well plates and treated with a range of concentrations of BMS-599626.

-

Cell Viability Measurement: After a set incubation period (e.g., 72 hours), cell proliferation was measured using a standard method, such as the MTS or MTT assay.

-

Data Analysis: The IC50 values, representing the concentration of BMS-599626 required to inhibit cell growth by 50%, were calculated from dose-response curves.

Western Blot Analysis

Objective: To confirm the inhibition of HER1/HER2 signaling pathways within tumor cells.

Methodology:

-

Cell Treatment: Tumor cells were treated with BMS-599626 for a specified time. For HER1 signaling, cells were often stimulated with epidermal growth factor (EGF).

-

Protein Extraction: Whole-cell lysates were prepared from the treated cells.

-

Electrophoresis and Blotting: Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membranes were probed with primary antibodies specific for phosphorylated forms of HER1, HER2, and downstream signaling proteins like MAPK and Akt, followed by incubation with secondary antibodies.

-

Signal Detection: The protein bands were visualized using a chemiluminescence detection system.

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the underlying biology and experimental designs, the following diagrams are provided.

References

Preclinical Profile of BMS-599626 Dihydrochloride: A Pan-HER Kinase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases. This document provides a comprehensive overview of the preclinical data on BMS-599626 dihydrochloride (B599025), focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. The data presented herein supports its development as a therapeutic agent for cancers driven by HER family signaling pathways.

Mechanism of Action

BMS-599626 is a pan-HER inhibitor, targeting HER1 (EGFR) and HER2 with high potency, and HER4 with reduced activity.[1][2] It functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[2] A key feature of BMS-599626 is its ability to inhibit both homodimer and heterodimer signaling of HER1 and HER2, including the critical HER1/HER2 heterodimerization, which is a significant driver of tumor growth in various cancers.[3][4] By blocking the kinase activity of these receptors, BMS-599626 abrogates downstream signaling pathways, primarily the RAS/RAF/MEK/MAPK and PI3K/Akt pathways, leading to inhibition of tumor cell proliferation and survival.[1][5]

In Vitro Activity

Kinase Inhibitory Activity

BMS-599626 demonstrates potent inhibition of HER family kinases. The half-maximal inhibitory concentrations (IC50) for the recombinant cytoplasmic domains of these kinases are summarized in Table 1. The compound shows high selectivity for HER1 and HER2 over a panel of other kinases.[4]

Table 1: Kinase Inhibitory Activity of BMS-599626 [1][2][4]

| Kinase | IC50 (nM) |

| HER1 (EGFR) | 20 |

| HER2 | 30 |

| HER4 | 190 |

Anti-proliferative Activity

BMS-599626 exhibits broad anti-proliferative activity against a panel of human tumor cell lines that are dependent on HER1 and/or HER2 signaling. The IC50 values for various cell lines are presented in Table 2. Notably, the compound had no significant effect on cell lines that do not express these receptors.[4]

Table 2: Anti-proliferative Activity of BMS-599626 in Human Tumor Cell Lines [2]

| Cell Line | Tumor Type | IC50 (µM) |

| Sal2 | Salivary Gland | 0.24 |

| BT474 | Breast | 0.31 |

| KPL-4 | Breast | 0.38 |

| HCC1954 | Breast | 0.34 |

| AU565 | Breast | 0.63 |

| ZR-75-30 | Breast | 0.51 |

| MDA-MB-175 | Breast | 0.84 |

| HCC202 | Breast | 0.94 |

| HCC1419 | Breast | 0.75 |

| N87 | Gastric | 0.45 |

| GEO | Colon | 0.90 |

| PC9 | Lung | 0.34 |

In Vivo Efficacy

BMS-599626 has demonstrated significant dose-dependent anti-tumor activity in various preclinical xenograft models of human cancer. Oral administration of the compound led to tumor growth inhibition in models overexpressing HER1 or with HER2 gene amplification.

Table 3: In Vivo Antitumor Activity of BMS-599626 in Xenograft Models [1][2]

| Xenograft Model | Tumor Type | Dose (mg/kg, p.o.) | Dosing Schedule | Outcome |

| Sal2 | Salivary Gland | 60, 120, 240 | Daily for 14 days | Dose-dependent tumor growth inhibition |

| GEO | Colon | Not specified | Daily for 14 days | Tumor growth inhibition |

| KPL-4 | Breast | 180 (MTD) | Not specified | Potent antitumor activity |

| BT474 | Breast | Not specified | Not specified | Antitumor activity |

| N87 | Gastric | Not specified | Not specified | Antitumor activity |

| A549 | Non-small cell lung | Not specified | Not specified | Antitumor activity |

Signaling Pathway Inhibition

BMS-599626 effectively inhibits the phosphorylation of HER1 and HER2 and downstream signaling molecules. In Sal2 cells, it inhibited receptor autophosphorylation and MAPK phosphorylation with IC50 values of 0.3 µM and 0.22 µM, respectively.[5] In GEO cells, it inhibited EGF-stimulated HER1 phosphorylation with an IC50 of 0.75 µM and nearly completely inhibited EGF-dependent MAPK signaling.[1] In N87 cells, which have high HER2 expression, BMS-599626 inhibited HER2, MAPK, and Akt phosphorylation.[1]

Experimental Protocols

In Vitro Kinase Assay

-

Enzymes: Recombinant entire cytoplasmic sequences of HER1, HER2, and HER4 expressed in Sf9 insect cells. HER1 and HER4 were GST-fusion proteins purified by affinity chromatography. HER2 was an untagged protein.

-

Reaction Mixture: 10 ng of GST-HER1/HER4 or 150 ng of HER2, 1.5 µM poly(Glu/Tyr) (4:1) substrate, 1 µM ATP, 0.15 µCi [γ-33P]ATP, 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL BSA, and 10 mM MnCl2 in a 50 µL reaction volume.

-

Incubation: 1 hour at 27°C.

-

Termination: Addition of 10 µL of stop buffer (2.5 mg/mL BSA and 0.3 M EDTA), followed by 108 µL of 3.5 mM ATP and 5% trichloroacetic acid.

-

Detection: Acid-insoluble proteins were collected on GF/C Unifilter plates, and the incorporation of radioactive phosphate (B84403) was quantified by liquid scintillation counting.[2]

Cell Proliferation Assay

-

Cell Culture: Tumor cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Plating: Cells were seeded at 1,000 cells per well in 96-well plates and cultured for 24 hours.

-

Treatment: BMS-599626 was diluted in culture medium (final DMSO concentration ≤ 1%) and added to the cells.

-

Incubation: Cells were cultured for an additional 72 hours.

-

Viability/Proliferation Measurement:

-

MTT Assay: Cell viability was determined by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye using a CellTiter96 kit.

-

[3H]Thymidine Uptake Assay: For some cell lines, proliferation was measured by pulsing with [3H]thymidine (0.4 µCi/well) for 3 hours before harvesting. Cells were then lysed, and the incorporated radioactivity was measured by liquid scintillation counting.[2]

-

In Vivo Xenograft Studies

-

Animal Model: Athymic female nude mice.

-

Tumor Implantation: Human tumor cell lines (e.g., Sal2, N87, BT474, A549, GEO) were maintained and passaged in the mice.

-

Treatment: BMS-599626 was administered orally (p.o.) at doses ranging from 60 to 240 mg/kg.

-

Dosing Schedule: Typically daily for a specified period (e.g., 14 days).

-

Endpoint: Tumor growth was monitored and compared to vehicle-treated control groups.[1][2]

Western Blot Analysis of Cellular Signaling

-

Cell Treatment: Tumor cells were treated with varying concentrations of BMS-599626.

-

Lysis: Whole-cell lysates were prepared.

-

Protein Analysis: Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: Membranes were probed with primary antibodies specific for total and phosphorylated forms of HER1, HER2, MAPK, and Akt. This was followed by incubation with a corresponding secondary antibody.

-

Detection: Protein bands were visualized using a suitable detection method (e.g., chemiluminescence).[3][6]

Additional Preclinical Findings

Enhancement of Radiosensitivity

BMS-599626 has been shown to significantly enhance the radiosensitivity of head and neck squamous cell carcinoma cells both in vitro and in vivo. This effect is attributed to the induction of G1 cell cycle arrest and inhibition of DNA repair mechanisms.[1]

Overcoming Multidrug Resistance

Recent studies have indicated that BMS-599626 can antagonize ABCG2-mediated multidrug resistance. It inhibits the efflux function of the ABCG2 transporter, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.

Conclusion

The preclinical data for BMS-599626 dihydrochloride strongly support its profile as a potent and selective pan-HER kinase inhibitor. Its ability to inhibit HER1 and HER2 signaling, leading to broad anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo, underscores its therapeutic potential. The well-characterized mechanism of action and the additional benefits of enhancing radiosensitivity and overcoming multidrug resistance provide a solid foundation for its clinical investigation in patients with HER-driven malignancies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

In Vitro Antiproliferative Activity of AC480: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of AC480, a potent pan-HER inhibitor. AC480, also known as BMS-599626, has demonstrated significant effects on tumor cell proliferation and has potential applications in cancer therapy, including as a radiosensitizer. This document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation

The antiproliferative and inhibitory activities of AC480 have been quantified across various targets and cell lines. The following tables summarize the key IC50 values reported in the literature.

| Target/Cell Line | IC50 Value | Description |

| HER1 (EGFR) | 20 nM | Inhibition of the HER1 tyrosine kinase.[1] |

| HER2 | 30 nM | Inhibition of the HER2 tyrosine kinase.[1] |

| HER4 | 190 nM | Inhibition of the HER4 tyrosine kinase, demonstrating selectivity for HER1/2.[1] |

| HER1/2 Dependent Tumor Cell Lines | 0.24 - 1 µM | Inhibition of proliferation in tumor cells reliant on HER1 and HER2 signaling.[1] |

| GEO Cells (EGF-stimulated) | 0.75 µM | Inhibition of HER1 phosphorylation stimulated by Epidermal Growth Factor (EGF).[1] |

Mechanism of Action and Signaling Pathways

AC480 exerts its antiproliferative effects by selectively inhibiting members of the human epidermal growth factor receptor (HER) family, primarily HER1 (EGFR) and HER2.[1] This inhibition blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival. At the molecular level, AC480 has been shown to inhibit the expression of several key proteins involved in cell cycle regulation and DNA repair, including pEGFR, pHER2, cyclins D and E, pRb, pAkt, pMAPK, pCDK1 and 2, CDK 6, and Ku70.[2] The inhibition of these pathways leads to cell cycle arrest, primarily in the G1 phase, and an enhancement of radiosensitivity.[2]

Below is a diagram illustrating the signaling pathway targeted by AC480.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to assess the in vitro antiproliferative activity of AC480.

Cell Proliferation Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of AC480 for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Survival Assay